molecular formula C13H20ClNO2 B613224 (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride CAS No. 210917-86-5

(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride

Cat. No.: B613224
CAS No.: 210917-86-5
M. Wt: 221,30*36,46 g/mole
InChI Key: WCFZNEINMPTYRU-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzylamino group and a methyl ester moiety. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride typically involves the reaction of ®-3-methyl-2-butanol with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride: The enantiomer of the compound with similar properties but different biological activities.

    Benzylamine derivatives: Compounds with similar benzylamino groups but different ester or amide functionalities.

    Methyl esters: Compounds with similar ester groups but different amine or alkyl substituents.

Uniqueness

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact with chiral receptors and enzymes makes it valuable in pharmaceutical research and development.

Properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZNEINMPTYRU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718534
Record name Methyl N-benzyl-D-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210917-86-5
Record name Methyl N-benzyl-D-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.